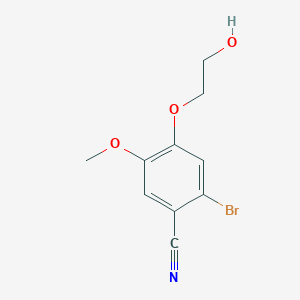

2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile

Description

Crystallographic Studies and Molecular Geometry Optimization

The molecular geometry of 2-bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile has been characterized through computational analysis and structural databases. The compound adopts a planar aromatic core with specific substitution patterns that influence its three-dimensional conformation. The benzene ring maintains its characteristic aromatic geometry with carbon-carbon bond lengths typical of aromatic systems. The bromine substituent at the 2-position introduces significant steric effects and electronic perturbations that affect the overall molecular geometry. The hydroxyethoxy chain attached at the 4-position extends away from the aromatic plane, creating conformational flexibility that influences the compound's physical properties and intermolecular interactions.

The nitrile group at position 1 of the benzene ring contributes to the overall molecular rigidity through its linear geometry and strong electron-withdrawing character. Computational studies indicate that the carbon-nitrogen triple bond maintains its characteristic linear arrangement with a bond length approximately 1.17 angstroms. The methoxy group at the 5-position adopts a near-planar configuration relative to the benzene ring, with the oxygen atom showing slight deviation from the aromatic plane due to steric interactions with adjacent substituents. The hydroxyethoxy substituent demonstrates conformational flexibility, with the ethoxy chain capable of adopting multiple rotational conformations around the carbon-oxygen bonds.

Crystallographic analysis reveals important intermolecular interactions that influence the solid-state packing arrangements. The hydroxyl group of the hydroxyethoxy chain serves as both a hydrogen bond donor and acceptor, facilitating the formation of intermolecular hydrogen bonding networks. These interactions contribute to the stabilization of crystal structures and influence the compound's melting point and solubility characteristics. The bromine atom participates in halogen bonding interactions with electronegative atoms in neighboring molecules, further contributing to the overall crystal packing efficiency.

The molecular electrostatic potential surface calculations demonstrate the charge distribution across the molecule, with the nitrile nitrogen carrying significant negative charge density and the aromatic carbons adjacent to the bromine showing positive character. These charge distributions influence the compound's reactivity patterns and intermolecular interaction capabilities. The optimization of molecular geometry through density functional theory calculations confirms the stable ground-state conformation and provides insights into the compound's vibrational modes and electronic transitions.

Propriétés

IUPAC Name |

2-bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO3/c1-14-9-4-7(6-12)8(11)5-10(9)15-3-2-13/h4-5,13H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEYASXGZDIWRMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C#N)Br)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427428 | |

| Record name | 2-bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832674-46-1 | |

| Record name | 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=832674-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Selective Bromination of Methoxybenzonitrile Derivatives

Selective bromination at the 2-position of methoxy-substituted benzonitriles or benzoic acids is a critical step. Literature reports several effective bromination protocols:

These bromination methods can be adapted to benzonitrile substrates by replacing the carboxylic acid group with the nitrile, considering electronic effects.

Introduction of the 2-Hydroxyethoxy Group (Etherification)

The 2-hydroxyethoxy substituent at the 4-position can be introduced via nucleophilic substitution or Williamson ether synthesis on a suitable halogenated intermediate:

This step requires careful control to avoid over-alkylation or side reactions.

Functional Group Transformations and Purification

- Nitrile Introduction: If starting from a brominated methoxyphenol, the nitrile group can be introduced via Sandmeyer-type reactions or cyanation of halogenated intermediates.

- Purification: Typically involves extraction, washing, drying over anhydrous salts, and chromatographic purification or recrystallization to achieve high purity (>95%).

Summary Table of Preparation Steps

| Step | Starting Material | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | m-Methoxybenzonitrile or m-methoxybenzoic acid | Bromination with N-bromosuccinimide or bromine, red phosphorus, KBr/KBrO3, H2SO4, 0 to 80°C, 1-24 h | 2-Bromo-5-methoxybenzonitrile or acid | 60-90 | Selective bromination at 2-position |

| 2 | 2-Bromo-4-hydroxy-5-methoxybenzonitrile | Etherification with 2-bromoethanol, K2CO3 or NaOEt, acetone or ethanol, reflux or RT, overnight | 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile | 60-85 | Williamson ether synthesis |

| 3 | Intermediate | Purification by extraction, chromatography, recrystallization | Final pure compound | >95 purity | Confirmed by NMR, HPLC |

Research Findings and Notes

- Temperature Control: Maintaining moderate temperatures (0-80°C) during bromination is crucial to maximize selectivity and minimize by-products. Higher temperatures increase side reactions and lower yields.

- Catalyst and Initiator Roles: Red phosphorus and potassium bromide/bromate act synergistically to facilitate electrophilic bromination efficiently.

- Solvent Effects: Halogenated solvents like dichloromethane provide a good medium for bromination, while polar solvents like ethanol or acetone favor etherification steps.

- Purity and Characterization: Final products are typically characterized by melting point, NMR (1H and 13C), and HPLC to confirm structure and purity. Yields above 90% with purity >95% are achievable with optimized protocols.

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions

Substitution: Reagents like sodium azide, potassium thiolate, or alkoxides in polar solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

Substitution: Formation of substituted derivatives with different functional groups.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary amines.

Applications De Recherche Scientifique

Medicinal Chemistry

A. Anticancer Activity

Research has indicated that compounds structurally related to 2-bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile exhibit promising anticancer properties. For instance, derivatives of similar structures have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis. The mechanisms typically involve the modulation of signaling pathways related to cell survival and death, such as NF-κB and iNOS pathways .

B. Chemopreventive Agents

The compound's potential as a chemopreventive agent has been explored through its analogs, which have shown efficacy in inducing quinone reductase 1 (QR1) and inhibiting quinone reductase 2 (QR2). This suggests that this compound could be developed into effective agents for cancer prevention .

Organic Synthesis

A. Synthetic Intermediates

This compound serves as an important intermediate in the synthesis of other biologically active molecules. Its bromine atom can participate in various substitution reactions, making it a versatile building block for creating more complex organic structures. For example, it can be used in the synthesis of urolithin A, which is known for its role in mitochondrial health and muscle function restoration .

B. Reaction Conditions and Yields

The synthesis of this compound can be optimized by adjusting reaction conditions such as temperature and solvent choice. High yields (over 90%) have been reported under specific conditions, emphasizing its utility in large-scale syntheses .

Material Science

A. Polymer Chemistry

Due to its unique chemical structure, this compound can be utilized in polymer chemistry as a monomer or cross-linking agent. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength.

B. Coatings and Adhesives

The compound's reactivity allows it to be used in formulating advanced coatings and adhesives that require specific functional properties, including water resistance and adhesion strength.

Case Studies

Mécanisme D'action

The mechanism of action of 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like bromine and nitrile can influence its binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Chemical Identity :

- IUPAC Name : 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile

- Molecular Formula: C₁₀H₁₀BrNO₃

- Molecular Weight : 272.10 g/mol (calculated) / 313.36 g/mol (reported in some sources) .

- CAS Number : 832674-46-1 .

- Purity : Available at 95–99% purity depending on supplier .

Structural Features :

This compound is a benzonitrile derivative with three key substituents:

A bromine atom at the 2-position.

A 2-hydroxyethoxy group at the 4-position.

A methoxy group at the 5-position.

The hydroxyethoxy group enhances solubility in polar solvents and provides a hydrogen-bonding site, while the bromine and methoxy groups influence electronic and steric properties .

Comparison with Structurally Similar Compounds

5-Bromo-2-hydroxybenzonitrile

- Molecular Formula: C₇H₄BrNO

- Molecular Weight : 198.02 g/mol .

- CAS Number : 40530-18-5 .

- Key Differences :

Comparison Insight :

The absence of methoxy and hydroxyethoxy groups reduces solubility and alters biological activity. For example, 5-bromo-2-hydroxybenzonitrile lacks the MtGS inhibitory activity reported for hydroxyethoxy-containing analogs .

3-Bromo-4-hydroxy-5-methoxybenzonitrile

- Molecular Formula: C₈H₆BrNO₂

- Molecular Weight : 244.05 g/mol .

- CAS Number : 52805-45-5 .

- Key Differences :

Comparison Insight :

The hydroxyl group at the 4-position limits hydrogen-bonding flexibility compared to the hydroxyethoxy group. Positional isomerism (bromine at 3 vs. 2) may affect electronic distribution and binding affinity in enzyme inhibition .

2-Bromo-5-ethoxy-4-hydroxybenzonitrile

- Molecular Formula: C₉H₈BrNO₂

- CAS Number : 832674-70-1 .

- Key Differences :

- Ethoxy group replaces hydroxyethoxy at the 4-position.

- Hydroxyl group retained at the 4-position.

This substitution may alter pharmacokinetic properties in drug design .

2-Amino-4-chloro-5-methoxybenzonitrile

- Molecular Formula : C₈H₇ClN₂O

- Molecular Weight : 198.61 g/mol .

- CAS Number : 1824059-40-6 .

- Key Differences: Chlorine replaces bromine at the 4-position. Amino group at the 2-position instead of bromine.

Comparison Insight: The amino group introduces basicity, while chlorine’s smaller size and electronegativity alter reactivity. Such changes are critical in medicinal chemistry for tuning target selectivity .

MtGS Inhibitory Activity Analogs

A library of benzonitrile derivatives was synthesized to study substituent effects on MtGS (mycobacterial glutamine synthetase) inhibition :

| Compound | Substituents | IC₅₀ (μM) | Key Features |

|---|---|---|---|

| Lead Compound (27) | 2-Bromo-4-(cyclopentyl)-5-methoxy | 0.38 | Cyclopentyl at R1 |

| Compound 28 | 2-Bromo-4-(n-butyl)-5-methoxy | 4.9 | Linear alkyl chain at R1 |

| Compound 34 | 2-Bromo-4-(2-hydroxyethoxy)-5-methoxy | 0.6 | Hydroxyethoxy enhances activity |

Comparison Insight : Replacing cyclopentyl with n-butyl (Compound 28) reduced activity, while hydroxyethoxy (Compound 34) retained potency (IC₅₀ = 0.6 μM). This highlights the hydroxyethoxy group’s role in maintaining inhibitory efficacy .

Activité Biologique

2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile, with the CAS number 832674-46-1, is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and applications in medicinal chemistry, supported by relevant case studies and research findings.

Molecular Structure:

Structural Features:

The compound features a bromine atom and a methoxy group attached to a benzene ring, contributing to its lipophilicity and potential interactions with biological targets.

Antimicrobial Properties

Research has indicated that derivatives of benzonitrile compounds exhibit significant antimicrobial activity. For instance, similar compounds have shown effectiveness against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Klebsiella pneumoniae . The hydroxyl and methoxy groups in this compound may enhance its interaction with bacterial cell membranes, potentially increasing its efficacy as an antimicrobial agent.

Anticancer Activity

In studies focusing on the anticancer properties of related compounds, it has been observed that modifications to the benzene ring can significantly influence cytotoxicity against various cancer cell lines. For example, compounds with similar structural motifs have displayed potent anticancer activity against A549 lung cancer cells . The presence of the methoxy and hydroxyethoxy groups in this compound could be pivotal in enhancing its anticancer effects through mechanisms such as apoptosis induction or cell cycle arrest.

The mechanism of action for this compound likely involves:

- Interaction with Enzymes: The lipophilic nature of the compound allows it to penetrate cellular membranes and interact with specific enzymes or receptors.

- Inhibition of Cell Proliferation: Similar compounds have been shown to inhibit key pathways involved in cell proliferation and survival, which could be a critical aspect of its anticancer activity.

Case Studies

-

Antimicrobial Study:

A comparative study evaluated the antimicrobial efficacy of various benzonitrile derivatives. The results demonstrated that compounds with hydroxyl substitutions exhibited enhanced activity against resistant bacterial strains, suggesting that this compound may possess similar properties . -

Anticancer Investigation:

Research focusing on the structure-activity relationship (SAR) of methoxy-substituted benzonitriles revealed that specific substitutions could lead to increased cytotoxicity against cancer cells. The incorporation of a hydroxyethoxy group was noted to improve the selectivity and potency of these compounds .

Comparative Analysis

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism |

|---|---|---|---|

| This compound | Potentially effective against S. aureus | Active against A549 cells | Enzyme inhibition |

| Related Compound A | Effective against K. pneumoniae | Moderate activity | Cell cycle arrest |

| Related Compound B | High efficacy against resistant strains | High cytotoxicity | Apoptosis induction |

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile?

- Methodological Answer : The synthesis typically involves sequential substitution reactions. For example, bromination of a methoxy-substituted benzoid precursor (e.g., 4-hydroxy-5-methoxybenzonitrile) using N-bromosuccinimide (NBS) under controlled conditions (e.g., in acetic acid at 60°C) can introduce the bromo group. Subsequent etherification with 2-bromoethanol in the presence of a base like K₂CO₃ in DMF or DMSO achieves the 2-hydroxyethoxy substitution. Palladium catalysts (e.g., Pd(PPh₃)₄) may be required for regioselective coupling if intermediates involve boronate esters .

- Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-bromination. Purify intermediates via recrystallization (e.g., chloroform/hexane mixtures) .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer :

- Purity Analysis : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm. Purity >95% is typical for research-grade material .

- Structural Confirmation :

- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent positions (e.g., δ 4.2–4.5 ppm for –OCH₂CH₂OH, δ 6.8–7.5 ppm for aromatic protons) .

- FT-IR : Peaks at ~2240 cm⁻¹ (C≡N stretch), 3400–3200 cm⁻¹ (–OH), and 1250 cm⁻¹ (C–O–C ether) .

Advanced Research Questions

Q. What mechanistic challenges arise in optimizing the etherification step of the 2-hydroxyethoxy group?

- Methodological Answer : The hydroxyl group in 2-bromoethanol can act as a competing nucleophile, leading to side reactions (e.g., dimerization). To mitigate this:

- Use anhydrous conditions and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to enhance reactivity.

- Employ a two-step protocol: Protect the –OH group as a silyl ether (e.g., TBSCl), perform etherification, then deprotect with TBAF .

- Data Insight : Kinetic studies (e.g., in situ IR monitoring) show that reaction rates double when using DMF compared to THF due to better solvation of the alkoxide intermediate .

Q. How does the electronic nature of the bromo and methoxy substituents influence cross-coupling reactivity?

- Methodological Answer :

- Bromo Group : Acts as a leaving group in Suzuki-Miyaura couplings. Its reactivity is enhanced by the electron-withdrawing nitrile group at the para position, which polarizes the C–Br bond.

- Methoxy Group : Ortho/para-directing but deactivates the ring, slowing nucleophilic aromatic substitution. Use Pd-catalyzed borylation (e.g., with bis(pinacolato)diboron) to convert the Br into a boronate ester for further functionalization .

- Case Study : In analogous compounds (e.g., 5-bromo-2-hydroxybenzonitrile), bromine substitution at position 5 facilitates regioselective coupling with arylboronic acids (yields >80%) .

Q. What crystallographic data are available for related benzonitrile derivatives, and how can they inform polymorphism studies?

- Methodological Answer :

- Hydrogen Bonding : In 5-bromo-2-hydroxybenzonitrile, intramolecular O–H⋯N≡C hydrogen bonds (O⋯N distance: 2.80–2.81 Å) stabilize planar molecular conformations. Similar interactions likely occur in the target compound, affecting crystallization solvents (e.g., chloroform vs. ethanol) .

- Polymorphism Screening : Use slow evaporation from DCM/hexane (1:3) to obtain single crystals. Compare powder XRD patterns with computational predictions (e.g., Mercury CSD software) to identify polymorphic forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.